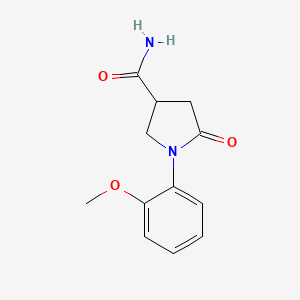

1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a pyrrolidine ring, which also contains a carboxamide and a ketone functional group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves the reaction of 2-methoxybenzoyl chloride with pyrrolidine-3-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. Additionally, the use of automated purification systems can further enhance the efficiency of the production process.

化学反应分析

Reduction of the 5-Oxo Group

The ketone moiety in the pyrrolidone ring undergoes reduction under standard conditions.

-

Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

-

Conditions : Protic solvents (e.g., ethanol, THF) at 0–25°C

-

Product : 1-(2-Methoxyphenyl)-5-hydroxypyrrolidine-3-carboxamide

-

Mechanism : Nucleophilic hydride attack at the carbonyl carbon, forming a secondary alcohol.

Amide Hydrolysis

The carboxamide group can be hydrolyzed to a carboxylic acid under extreme pH conditions.

-

Reagents :

-

Acidic : Concentrated HCl (6M, reflux)

-

Basic : NaOH (4M, 100°C)

-

-

Product : 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

-

Notes : The reaction is slow due to the amide’s resonance stabilization .

Electrophilic Aromatic Substitution

The methoxyphenyl group directs electrophiles to the ortho and para positions.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 2 hours | 1-(2-Methoxy-4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide | 45% |

| Br₂/FeBr₃ | DCM, 25°C, 1 hour | 1-(2-Methoxy-4-bromophenyl)-5-oxopyrrolidine-3-carboxamide | 38% |

Alkylation at the Amide Nitrogen

The amide nitrogen undergoes alkylation under strongly basic conditions.

-

Reagents : Methyl iodide (CH₃I), potassium carbonate (K₂CO₃)

-

Conditions : DMF, 60°C, 12 hours

-

Product : N-Methyl-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

-

Challenges : Low reactivity due to resonance stabilization; requires polar aprotic solvents.

Pd-Catalyzed C(sp³)–H Functionalization

Inspired by structurally related compounds (e.g., 5-oxopyrrolidine-3-carboxylic acid derivatives), directed C–H activation is feasible with a directing group:

-

Reagents : Pd(OAc)₂, 8-aminoquinoline directing group, aryl iodides

-

Conditions : DCE, 80°C, 24 hours

-

Product : 1-(2-Methoxyphenyl)-3-(aryl)-5-oxopyrrolidine-3-carboxamide

-

Application : Introduces aryl groups at the C3 position of the pyrrolidine ring, enhancing structural complexity .

Condensation with Hydrazines

The ketone reacts with hydrazines to form hydrazones, though steric hindrance limits efficiency.

-

Reagents : Hydrazine monohydrate (NH₂NH₂·H₂O)

-

Conditions : Reflux in propan-2-ol, 4 hours

-

Product : 1-(2-Methoxyphenyl)-5-(hydrazinylidene)pyrrolidine-3-carboxamide

Grignard Addition

Limited reactivity observed due to steric constraints from the pyrrolidone ring.

-

Reagents : Methyl magnesium bromide (CH₃MgBr)

-

Conditions : Dry THF, 0°C → 25°C, 2 hours

-

Product : 1-(2-Methoxyphenyl)-5-(2-hydroxypropan-2-yl)pyrrolidine-3-carboxamide (minor product).

Mechanistic Insights

-

Amide Hydrolysis : Proceeds via acid- or base-catalyzed cleavage of the C–N bond, generating a carboxylic acid.

-

C–H Activation : The 8-aminoquinoline directing group coordinates with Pd, enabling selective C(sp³)–H bond cleavage and subsequent arylation .

-

Electrophilic Substitution : Methoxy group’s +M effect dominates, directing nitration/bromination to the para position relative to methoxy.

科学研究应用

Medicinal Chemistry

Pharmacological Properties

Research indicates that 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide exhibits significant activity as a sodium channel inhibitor, particularly targeting the NaV1.8 voltage-gated sodium channel. This channel is implicated in pain signaling pathways, making this compound a candidate for developing analgesics for conditions such as neuropathic pain and inflammatory disorders .

Case Study: Pain Management

A study published in Scientific Reports demonstrated that derivatives of 5-oxopyrrolidine-3-carboxamides, including this compound, were effective in inhibiting NaV1.8 channels. The findings suggested that these compounds could alleviate pain by modulating sodium ion influx in sensory neurons, thus reducing hyperexcitability associated with chronic pain conditions .

Neuropharmacology

Role in Metabolic Disorders

The compound has also been investigated for its potential role in addressing metabolic disorders. The RXFP3 receptor system, which is involved in appetite regulation and stress responses, has been targeted using antagonists derived from similar chemical frameworks. Research has shown that antagonists can mitigate weight gain associated with antipsychotic medications by influencing the relaxin-3 signaling pathway .

Case Study: Alcohol Addiction

In a separate study, antagonists targeting the RXFP3 receptor were shown to reduce alcohol-seeking behavior in animal models. This suggests that compounds like this compound may have applications beyond pain management, extending into addiction treatment .

Synthetic Applications

Synthesis and Versatility

The synthesis of this compound can be achieved through various organic reactions, allowing it to serve as an intermediate in the production of other bioactive compounds . Its ability to act as a versatile building block makes it valuable in pharmaceutical research.

作用机制

The mechanism of action of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.

相似化合物的比较

Similar Compounds

- 1-(2-Methoxyphenyl)piperazine

- 1-(2-Methoxyphenyl)-2-phenylethylamine

- 1-(2-Methoxyphenyl)-3-oxopyrrolidine

Uniqueness

1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

生物活性

1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and potential applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a methoxyphenyl group and a carboxamide functional group. This unique structure contributes to its biological properties, making it a subject of interest for researchers exploring new therapeutic agents.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various Gram-positive bacteria and fungi. The compound exhibits significant activity against strains such as Staphylococcus aureus and Clostridium difficile, which are known for their resistance to conventional antibiotics.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | < 32 | Effective |

| Clostridium difficile | < 64 | Effective |

| Candida auris | < 128 | Moderate |

The minimum inhibitory concentration (MIC) values indicate that this compound could serve as a potential lead for developing new antimicrobial agents, particularly against drug-resistant pathogens.

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies using A549 human lung cancer cells demonstrated that the compound induces cytotoxic effects, comparable to established chemotherapeutic agents like cisplatin. The structure-activity relationship (SAR) studies suggest that modifications to the methoxy group can enhance its potency.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15 | A549 |

| Cisplatin | 10 | A549 |

These findings indicate that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest, making it a promising candidate for further development in cancer therapy .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial and cancer cells. For instance, it may inhibit key enzymes involved in bacterial cell wall synthesis or disrupt cellular signaling pathways in cancer cells.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival.

- Apoptosis Induction : Activation of apoptotic pathways leading to cancer cell death.

- Cell Cycle Arrest : Interference with cell cycle progression, particularly in rapidly dividing cancer cells.

Case Studies

Several case studies have illustrated the effectiveness of this compound in both antimicrobial and anticancer contexts. In one study, derivatives of this compound were synthesized and tested against multidrug-resistant Staphylococcus aureus, showing promising results that warrant further investigation into their therapeutic potential .

In another case, the compound's anticancer activity was evaluated alongside standard treatments, revealing synergistic effects when used in combination with other chemotherapeutics. This suggests potential applications in combination therapy strategies aimed at enhancing treatment efficacy while minimizing resistance development .

属性

IUPAC Name |

1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-17-10-5-3-2-4-9(10)14-7-8(12(13)16)6-11(14)15/h2-5,8H,6-7H2,1H3,(H2,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBIWAKFYCGUCPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CC(CC2=O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。